3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

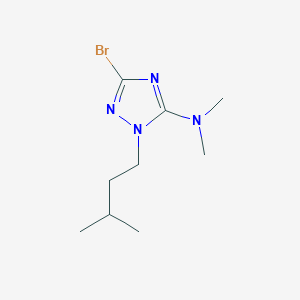

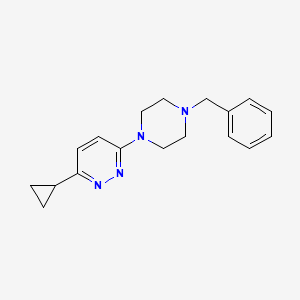

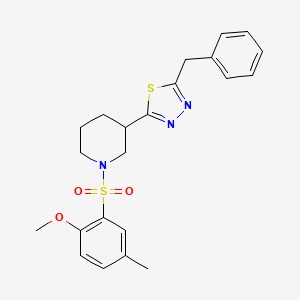

The compound “3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound has a bromine atom at the 3rd position, an isopentyl group at the 1st position, and a dimethylamine group at the 5th position .

Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The bromine atom is attached at the 3rd position of the ring, the isopentyl group (a five-carbon alkyl group) is attached at the 1st position, and the dimethylamine group (which contains a nitrogen atom bonded to two methyl groups) is attached at the 5th position .科学的研究の応用

Synthesis of Heterocyclic Compounds

Triazole derivatives, including compounds similar to 3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine, are key intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, bromination of amino-tricyanopropenes, a process related to the synthesis of triazole derivatives, enables the production of pyridazine, oxazine, pyrrole, and pyrrolo[1,2-a]quinazoline derivatives. These compounds have significant applications in developing pharmaceuticals and agrochemicals due to their varied biological activities (El‐Din, 2003).

Corrosion Inhibition

Triazole Schiff bases, structurally related to the compound , have been studied for their application as corrosion inhibitors. These compounds, including derivatives of triazole, have shown promising results in protecting mild steel against corrosion in acid media. The effectiveness of such inhibitors is attributed to their ability to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates. This application is particularly relevant in industries where metal longevity and durability are critical (Chaitra, Mohana, & Tandon, 2015).

Polymer Science

In polymer science, triazole derivatives have been used to synthesize new comb-like polymers with varying side-chain lengths. These polymers exhibit unique physical properties, such as glass transition temperatures and crystallization behavior, which can be tailored by modifying the alkyl side chains. Such materials have potential applications in creating specialized plastics with desired thermal and mechanical properties (Kunisada, Yuki, Kondo, Miyatake, & Maeda, 1990).

Analytical Chemistry

In analytical chemistry, triazole compounds have been utilized in the synthesis of fluorescent probes and sensors. These sensors are capable of detecting specific ions or molecules, offering high sensitivity and selectivity. For example, amine-decorated luminescent metal-organic frameworks (MOFs) synthesized using triazine-based ligands have shown potential for selective gas/vapor sorption and nanomolar sensing of explosives in water. This application is crucial for environmental monitoring, security, and safety (Das & Mandal, 2018).

特性

IUPAC Name |

5-bromo-N,N-dimethyl-2-(3-methylbutyl)-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrN4/c1-7(2)5-6-14-9(13(3)4)11-8(10)12-14/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQODKHAPMOJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC(=N1)Br)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2922764.png)

![N-(3-methoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2922770.png)

![N~6~-(4-fluorobenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2922774.png)

![5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2922780.png)

![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2922787.png)